REACTION_CXSMILES
|
[CH:1]1([C:4]([O:6]CC)=O)[CH2:3][CH2:2]1.[C:9]([O:12][CH2:13][CH3:14])(=[O:11])[CH3:10]>>[CH:1]1([C:4](=[O:6])[CH2:10][C:9]([O:12][CH2:13][CH3:14])=[O:11])[CH2:2][CH2:3]1
|
Name
|
1-amino-3-cyclopropyl-3-p-trifluoromethylphenoxy-propane
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CC(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |